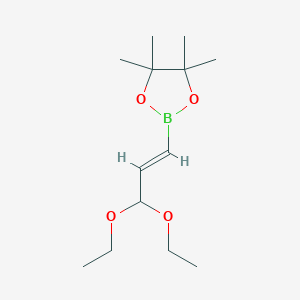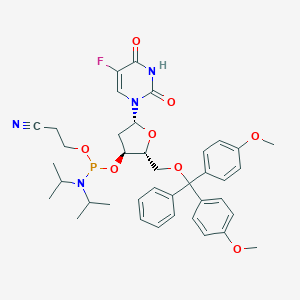
4,5-Difluoro-2-methoxybenzaldehyde
説明
4,5-Difluoro-2-methoxybenzaldehyde (DFMO) is a substituted benzaldehyde compound that has been studied extensively for its diverse range of applications in the scientific research field. It is a colorless liquid with a mild odor, and has a molecular weight of 218.13 g/mol. DFMO has a wide range of properties, including strong oxidizing, reducing, and acid-base properties, and is also used as a reagent in organic synthesis. Its unique properties make it an attractive compound for a variety of scientific research applications.
科学的研究の応用
Synthesis of Vanillin and Lignin Oxidation
4,5-Difluoro-2-methoxybenzaldehyde plays a crucial role in the synthesis of vanillin, an essential perfumery and chemical intermediate widely used in the pharmaceutical, perfumery, and food flavoring industries. This compound serves as a starting material or intermediate in various synthesis pathways. For example, the catalytic oxidation of lignins into aromatic aldehydes such as vanillin and syringaldehyde involves intermediates related to the chemical structure of this compound. These processes examine the influence of lignin and oxidant nature, temperature, and mass transfer on the yield of aldehydes, highlighting the efficiency and selectivity in producing vanillin and syringaldehyde from lignin oxidation (Tan Ju & Liao Xin, 2003; V. Tarabanko & N. Tarabanko, 2017).
Role in Heterocyclic Compound Synthesis
The chemical structure of this compound is analogous to aromatic aldehydes used in the synthesis of heterocyclic compounds like isoxazolones. These derivatives exhibit significant biological and medicinal properties, acting as intermediates for synthesizing various heterocycles. A method involving a three-component reaction among aromatic aldehydes showcases the utility of such compounds in producing biologically active molecules, suggesting a potential application for this compound in similar synthetic pathways (Rima Laroum et al., 2019).
Antimalarial Activity
Compounds structurally related to this compound, such as aromatic aldehydes derived from marine organisms, have shown potential in developing antimalarial agents. The isolation and biological testing of these compounds demonstrate significant and selective in vitro antimalarial activity, indicating a promising avenue for employing this compound in the discovery and development of new antimalarial drugs (A. Wright et al., 1996).
Bio-derived Platform Chemicals
The exploration of bio-derived platform chemicals for producing solvents, fuels, polymers, and adhesives has identified derivatives of this compound-like compounds as key reactants. These studies focus on the potential application of such derivatives in creating sustainable and renewable chemical products, highlighting the importance of innovative synthesis methods and the broad scope of application (Catherine Thoma et al., 2020).
Safety and Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P271, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
4,5-difluoro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLXUHQRYFUSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572742 | |
| Record name | 4,5-Difluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145742-34-3 | |
| Record name | 4,5-Difluoro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145742-34-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)





![Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate](/img/structure/B136401.png)





